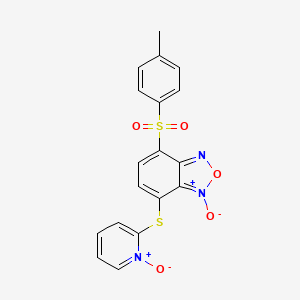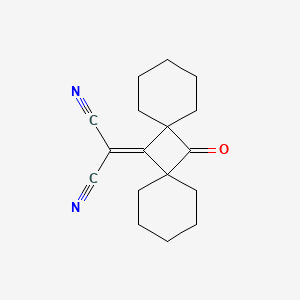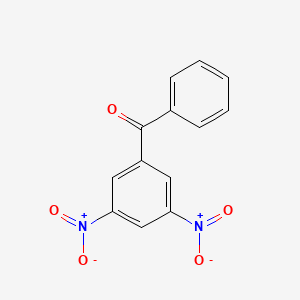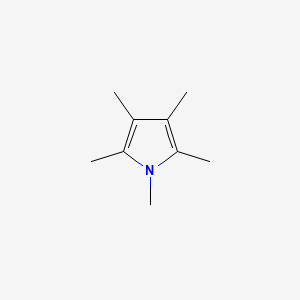
1,2,3,4,5-Pentamethyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5-Pentamethyl-1H-pyrrole is a heterocyclic organic compound with the molecular formula C9H15N and a molecular weight of 137.22 g/mol It is characterized by a pyrrole ring substituted with five methyl groups at positions 1, 2, 3, 4, and 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,4,5-Pentamethyl-1H-pyrrole can be synthesized through several methods. One common approach involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by acid-mediated cyclization to form the pyrrole ring . Another method includes the use of primary diols and amines catalyzed by a stable manganese complex, which selectively converts them to 2,5-unsubstituted pyrroles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems and controlled reaction environments is crucial to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5-Pentamethyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can modify the pyrrole ring, leading to different substituted products.
Substitution: Electrophilic substitution reactions are common, where the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrroles, which can be further utilized in different chemical applications.
Aplicaciones Científicas De Investigación
1,2,3,4,5-Pentamethyl-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug discovery.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5-Pentamethyl-1H-pyrrole involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but its unique structure plays a crucial role in its activity.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetramethyl-1H-pyrrole: Lacks one methyl group compared to 1,2,3,4,5-Pentamethyl-1H-pyrrole.
1,2,3,4,5-Hexamethyl-1H-pyrrole: Contains an additional methyl group.
1,2,3,4,5-Pentamethyl-2H-pyrrole: Differently substituted pyrrole with similar properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
767-76-0 |
|---|---|
Fórmula molecular |
C9H15N |
Peso molecular |
137.22 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentamethylpyrrole |
InChI |
InChI=1S/C9H15N/c1-6-7(2)9(4)10(5)8(6)3/h1-5H3 |
Clave InChI |
IQBFHKGECNYUMS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C(=C1C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



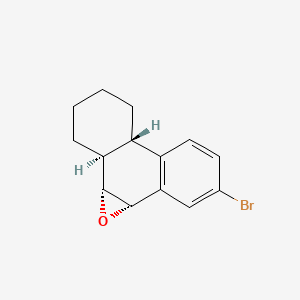



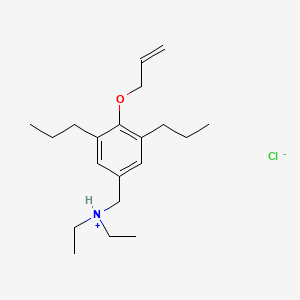

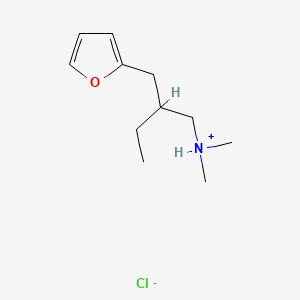

![Acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester](/img/structure/B13755280.png)
